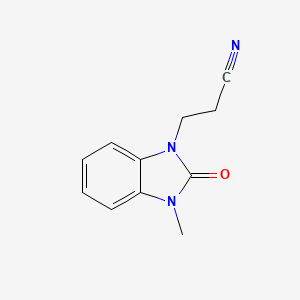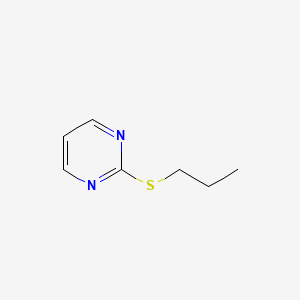
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylpropan-1-one, commonly known as Dibutylone, is a synthetic cathinone that belongs to the class of phenethylamines. Dibutylone is a psychoactive substance that has gained popularity in recent years due to its stimulant effects. It is a designer drug that is commonly used as a recreational drug and has been found to have potential scientific research applications.
科学的研究の応用
Dibutylone has been found to have potential scientific research applications due to its stimulant effects. It has been used as a research chemical to study the effects of cathinones on the central nervous system. Dibutylone has been found to have similar effects to other cathinones such as Mephedrone and Methcathinone. It has been suggested that Dibutylone may have potential therapeutic applications in the treatment of depression and anxiety disorders.
作用機序
The mechanism of action of Dibutylone is not fully understood. However, it is believed to work by increasing the release of dopamine and serotonin in the brain. This leads to an increase in energy, alertness, and euphoria. Dibutylone has also been found to have a high affinity for the serotonin transporter, which may contribute to its stimulant effects.
Biochemical and Physiological Effects:
Dibutylone has been found to have a number of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It has also been found to cause vasoconstriction, which can lead to reduced blood flow to certain parts of the body. Dibutylone has been found to have a high potential for abuse and dependence.
実験室実験の利点と制限
Dibutylone has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. This makes it ideal for studying the effects of cathinones on the central nervous system. However, one limitation is that it has a high potential for abuse and dependence. This makes it difficult to conduct experiments with human subjects.
将来の方向性
There are a number of future directions for the study of Dibutylone. One direction is to study the long-term effects of Dibutylone on the central nervous system. Another direction is to investigate the potential therapeutic applications of Dibutylone in the treatment of depression and anxiety disorders. Additionally, more research is needed to fully understand the mechanism of action of Dibutylone and its effects on the brain.
合成法
The synthesis method of Dibutylone involves the reaction of 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one with dibutylamine in the presence of a reducing agent. The final product is obtained by purification through recrystallization. The synthesis of Dibutylone is relatively simple and can be carried out in a laboratory setting.
特性
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-15(16-7-1-2-8-16)6-4-12-3-5-13-14(11-12)19-10-9-18-13/h3,5,11H,1-2,4,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBLFKFSZMYTPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[[(2-chloroacetyl)amino]methyl]benzoate](/img/structure/B7458623.png)
![N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide](/img/structure/B7458635.png)

![N-[2-(diethylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7458646.png)

![N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458666.png)



![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)
![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)
![7,8-dihydro-5H-thiopyrano[4,3-b]pyridine](/img/structure/B7458729.png)

